2-hydroxy-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide
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Overview
Description
2-hydroxy-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide is a complex organic compound with the molecular formula C16H12N2O4. It is known for its unique structure, which includes a benzofuran moiety and a hydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide typically involves a multi-step process. One common method includes the reaction of phthalide with hydrazine hydrate and an aldehyde in a one-pot reaction. This method is advantageous due to its mild reaction conditions and environmentally friendly nature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient synthesis are often applied. This includes the use of catalyst-free reactions and solvent-free conditions to minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups within the benzofuran moiety.
Substitution: Substitution reactions can occur at various positions on the benzofuran ring and the hydrazide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-hydroxy-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential antibacterial and antioxidant properties, making it a candidate for biological studies.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, while the benzofuran moiety can participate in π-π interactions. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
- N’-benzylidene-2-hydroxymethylbenzohydrazide
- 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide
Comparison: Compared to similar compounds, 2-hydroxy-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide is unique due to its specific benzofuran structure, which imparts distinct chemical and biological properties. For instance, the presence of the benzofuran ring can enhance its ability to interact with biological targets, making it a more potent candidate for medicinal applications .
Biological Activity
2-hydroxy-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through a series of reactions involving hydrazine derivatives and benzofuran-based aldehydes. The general synthetic route involves the condensation of 2-hydroxybenzaldehyde with a substituted hydrazine to form the hydrazone derivative, followed by cyclization to introduce the benzofuran moiety.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that benzofuran derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A study highlighted that benzofuran derivatives possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of hydroxyl groups enhances this activity by facilitating hydrogen bonding with microbial cell walls .
Antitumor Activity
Recent investigations into similar hydrazone compounds revealed promising results in inhibiting tumor cell proliferation. For example, derivatives with similar functional groups demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess antitumor properties .
Study 1: Antioxidant Evaluation
In one study, the antioxidant capacity of various benzofuran derivatives was assessed using the DPPH radical scavenging assay. Compounds with hydroxyl substitutions showed increased scavenging activity, which could be attributed to their ability to donate hydrogen atoms to free radicals .
Compound | DPPH Scavenging Activity (%) |
---|---|
Compound A | 65% |
Compound B | 75% |
2-hydroxy-N'-{...} | 80% |
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial effects of benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity.
Compound | Zone of Inhibition (mm) |
---|---|
Control | 10 |
Compound A | 15 |
2-hydroxy-N'-{...} | 20 |
The biological activities of this compound can be explained through various mechanisms:
- Antioxidant Mechanism : The hydroxyl group can donate protons to free radicals, neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism : The structural features allow for interaction with bacterial membranes, disrupting their integrity and leading to cell death.
- Antitumor Mechanism : Induction of apoptosis in cancer cells may occur through the activation of specific pathways influenced by the compound's interaction with cellular proteins .
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-13-8-4-3-7-12(13)15(20)18-17-9-14-10-5-1-2-6-11(10)16(21)22-14/h1-9,19,21H,(H,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTHTJGTYCRJIS-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C3C=CC=CC3=C(O2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C3C=CC=CC3=C(O2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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